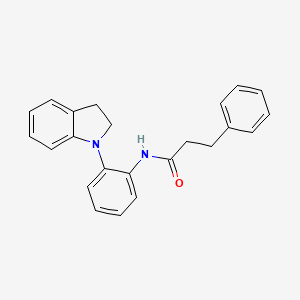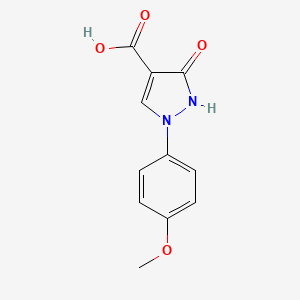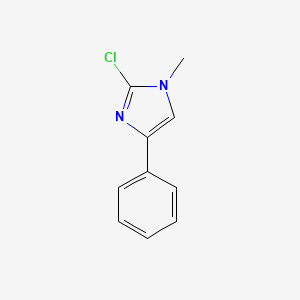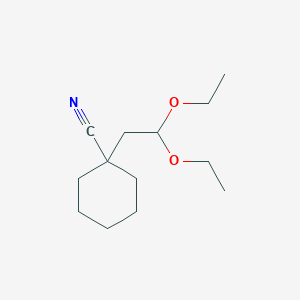
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is a compound that features an indole moiety, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules. The indole nucleus is known for its diverse biological activities, making this compound of interest in pharmaceutical and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide typically involves the formation of the indole ring followed by the attachment of the phenylpropanamide group. One common method includes the reduction of polyfunctional 2-oxindoles using boron hydrides . Another approach involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
化学反应分析
Types of Reactions
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of functional groups in the indole ring using boron hydrides.
Substitution: Electrophilic substitution reactions on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boron hydrides such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives with various functional groups.
Substitution: Substituted indole derivatives with halogens, nitro groups, etc.
科学研究应用
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory activities.
作用机制
The mechanism of action of N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involved in cell signaling, apoptosis, and inflammation .
相似化合物的比较
Similar Compounds
2,3-Dihydroindole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Oxindole derivatives: Formed through the oxidation of indole, these compounds also have significant biological activities.
Uniqueness
N-(2-(Indolin-1-yl)phenyl)-3-phenylpropanamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other indole derivatives. Its combination of the indole nucleus with a phenylpropanamide group may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
71971-52-3 |
|---|---|
分子式 |
C23H22N2O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
N-[2-(2,3-dihydroindol-1-yl)phenyl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H22N2O/c26-23(15-14-18-8-2-1-3-9-18)24-20-11-5-7-13-22(20)25-17-16-19-10-4-6-12-21(19)25/h1-13H,14-17H2,(H,24,26) |
InChI 键 |
DJYRLKNZFWQHBN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3NC(=O)CCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B8707865.png)









